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Compound Name: 6-Bromo-7-methylquinoline

Cat. No.: B595856 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
6-Bromo-7-methylquinoline is a heterocyclic building block of significant interest in synthetic

and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and

a methyl group on the quinoline core, offers a versatile platform for the development of novel

therapeutic agents and functional materials. The bromine at the 6-position serves as a

convenient handle for various cross-coupling reactions, enabling the introduction of diverse

functionalities, while the methyl group at the 7-position can influence the molecule's steric and

electronic properties, contributing to target specificity and potency. This technical guide

provides a comprehensive overview of the synthesis, chemical properties, and applications of

6-bromo-7-methylquinoline, with a particular focus on its role in the development of kinase

inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visual

diagrams of key concepts are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Properties
While specific experimental data for 6-bromo-7-methylquinoline is not readily available in

public databases, the following tables summarize the known properties of the parent

compound, 6-bromoquinoline, which can serve as a useful reference. It is recommended that

researchers acquire specific data for 6-bromo-7-methylquinoline using the experimental

protocols outlined in section 1.2.
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Physical and Chemical Properties (Reference: 6-
Bromoquinoline)

Property Value Reference

CAS Number 122759-89-1 N/A

Molecular Formula C₁₀H₈BrN N/A

Molecular Weight 222.08 g/mol N/A

Appearance Solid N/A

Boiling Point 312.7±22.0 °C [1]

Storage Room temperature, dry [1]

Spectroscopic Data (Reference: 6-Bromoquinoline)
The following tables present the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the

related compound 6-bromoquinoline.

Table 1: ¹H NMR Data of 6-Bromoquinoline (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment (Tentative)

~8.85 dd H-2

~7.40 dd H-3

~8.10 dd H-4

~8.25 d H-5

- - C-6 (no proton)

~7.70 dd H-7

~7.95 d H-8

Table 2: ¹³C NMR Data of 6-Bromoquinoline (CDCl₃)
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Chemical Shift (δ) ppm Assignment (Tentative)

~150.5 C-2

~122.0 C-3

~136.0 C-4

~129.5 C-4a

~128.5 C-5

~120.0 C-6

~132.5 C-7

~129.0 C-8

~148.0 C-8a

Table 3: Mass Spectrometry Data of 6-Bromoquinoline

m/z Interpretation

207/209 [M]⁺ isotopic peaks for ⁷⁹Br and ⁸¹Br

128 [M-Br]⁺

101 [M-Br-HCN]⁺

Table 4: IR Spectroscopy Data of 6-Methylquinoline (Reference)

Wavenumber (cm⁻¹) Interpretation

3050-3000 Aromatic C-H stretch

2950-2850 Methyl C-H stretch

1600-1450 Aromatic C=C and C=N stretching

~830 C-H out-of-plane bending

~750 C-Br stretch
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Recommended Experimental Protocols for
Spectroscopic Analysis
To obtain precise spectroscopic data for 6-bromo-7-methylquinoline, the following general

procedures are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire the spectrum with

a standard pulse sequence, a spectral width of 12-16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans

will be necessary due to the low natural abundance of ¹³C. The spectral width should be

set to approximately 200-220 ppm.

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) is suitable for this type of compound.

Analysis: Introduce the sample via direct infusion or after separation by Gas

Chromatography (GC-MS). The mass analyzer will separate the ions based on their mass-

to-charge ratio (m/z). The presence of bromine should result in a characteristic M/M+2

isotopic pattern.

Infrared (IR) Spectroscopy:

Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a

KBr pellet can be prepared.

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Synthesis of 6-Bromo-7-methylquinoline
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The synthesis of 6-bromo-7-methylquinoline can be achieved through a multi-step sequence,

typically starting from a substituted aniline. A plausible synthetic route is outlined below, based

on established methodologies for quinoline synthesis.

Proposed Synthetic Pathway

3-Bromo-4-methylaniline

6-Bromo-7-methylquinoline

Skraup Synthesis

Glycerol Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)

Click to download full resolution via product page

Caption: Proposed Skraup synthesis of 6-bromo-7-methylquinoline.

Detailed Experimental Protocol: Skraup Synthesis
The Skraup synthesis is a classic and effective method for the preparation of quinolines. The

following is a generalized protocol that can be adapted for the synthesis of 6-bromo-7-
methylquinoline.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical

stirrer, cautiously add concentrated sulfuric acid to 3-bromo-4-methylaniline.

Addition of Reagents: To this mixture, add an oxidizing agent such as nitrobenzene or

arsenic acid. Slowly add glycerol with continuous stirring.

Reaction: Heat the mixture gently at first, and then increase the temperature to reflux. The

reaction is exothermic and should be controlled carefully. Maintain reflux for several hours

until the reaction is complete (monitored by TLC).

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water.

Neutralize the acidic solution with a base, such as sodium hydroxide, until the product

precipitates.
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Purification: The crude product can be purified by steam distillation followed by extraction

with an organic solvent (e.g., dichloromethane or chloroform). The organic layer is then dried

over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Further purification can be achieved by column chromatography on silica gel or

recrystallization.

Chemical Reactivity and Synthetic Applications
The bromine atom at the 6-position of 6-bromo-7-methylquinoline is the key to its versatility

as a synthetic building block, allowing for a variety of palladium-catalyzed cross-coupling

reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the quinoline core and various aryl or heteroaryl boronic acids or esters.

6-Bromo-7-methylquinoline

6-Aryl-7-methylquinoline

Suzuki Coupling

Arylboronic Acid
(R-B(OH)₂)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: General scheme for the Suzuki coupling of 6-bromo-7-methylquinoline.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-7-methylquinoline (1

equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium

carbonate or cesium carbonate (2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane, or DMF) and water.

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at

80-110 °C for several hours, monitoring the progress by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the formation of a carbon-carbon bond between the 6-

position of the quinoline and an alkene, leading to the synthesis of substituted

styrenylquinolines.

6-Bromo-7-methylquinoline

6-Vinyl-7-methylquinoline Derivative

Heck Reaction

Alkene
(e.g., Styrene, Acrylate)

Pd Catalyst (e.g., Pd(OAc)₂)
Ligand (e.g., PPh₃)
Base (e.g., Et₃N)

Click to download full resolution via product page

Caption: General scheme for the Heck reaction of 6-bromo-7-methylquinoline.

Experimental Protocol: Heck-Mizoroki Reaction

Reaction Setup: In a sealed tube or Schlenk flask, combine 6-bromo-7-methylquinoline (1

equivalent), the alkene (1.2-2 equivalents), a palladium source such as palladium(II) acetate

(0.01-0.05 equivalents), a phosphine ligand like triphenylphosphine (0.02-0.1 equivalents),

and a base, typically a tertiary amine like triethylamine (2-3 equivalents).

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
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Reaction: Heat the mixture under an inert atmosphere to 80-140 °C for 12-24 hours. Monitor

the reaction's progress by TLC or GC-MS.

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent. Wash the organic phase with water and brine, dry it over anhydrous

sodium sulfate, and concentrate it. Purify the residue by column chromatography to obtain

the desired product.

Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and 6-bromo-7-
methylquinoline serves as a valuable starting material for the synthesis of potent and

selective kinase inhibitors.[1]

Kinase Inhibition and Anticancer Activity
Derivatives of 6-bromo-7-methylquinoline have shown promise as inhibitors of key signaling

pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this

pathway is a common feature in many cancers, leading to uncontrolled cell growth and

proliferation.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

By modifying the 6-bromo-7-methylquinoline core, medicinal chemists can design molecules

that bind to the ATP-binding site of these kinases, preventing their phosphorylation and

downstream signaling, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Experimental Workflow for Kinase Inhibitor
Development
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The development of kinase inhibitors from the 6-bromo-7-methylquinoline scaffold typically

follows a structured workflow.

Synthesis of
6-Bromo-7-methylquinoline

Derivatives

In Vitro Kinase
Inhibition Assays

Cell-Based Assays
(e.g., Proliferation, Apoptosis) Lead Optimization In Vivo Efficacy

Studies Preclinical Development
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Caption: General experimental workflow for the development of kinase inhibitors.

This workflow involves the synthesis of a library of derivatives, followed by screening for their

ability to inhibit the target kinase in biochemical assays. Promising compounds are then

evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival.

The most potent and selective compounds undergo lead optimization to improve their

pharmacological properties before being tested in preclinical animal models.

Conclusion
6-Bromo-7-methylquinoline is a highly valuable and versatile building block for synthetic and

medicinal chemistry. Its amenability to a range of chemical transformations, particularly

palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of

diverse molecular architectures. The demonstrated potential of its derivatives as potent kinase

inhibitors highlights its significance in the ongoing quest for novel and effective anticancer

therapeutics. This technical guide serves as a comprehensive resource for researchers looking

to harness the synthetic potential of 6-bromo-7-methylquinoline in their drug discovery and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Bromo-7-methylquinoline: A Versatile Scaffold for
Synthetic and Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595856#6-bromo-7-methylquinoline-as-a-synthetic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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